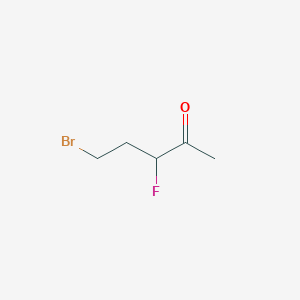

5-Bromo-3-fluoropentan-2-one

Description

Contextualization within Halogenated Ketones and Fluoroorganic Chemistry

Halogenated ketones are a class of organic compounds where one or more hydrogen atoms on the carbon framework of a ketone have been replaced by a halogen. The presence of a halogen atom at the alpha-position (adjacent to the carbonyl group) significantly influences the ketone's reactivity. fiveable.mewikipedia.org This alpha-halogenation is a fundamental transformation in organic synthesis because it introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions and the formation of new carbon-carbon or carbon-heteroatom bonds. fiveable.melibretexts.org The reaction to form these ketones can be catalyzed by either acid or base, with the mechanism proceeding through an enol or enolate intermediate. wikipedia.orglibretexts.org

Fluoroorganic chemistry, the study of compounds containing the carbon-fluorine bond, is a rapidly expanding field. nih.govbeilstein-journals.org The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including stability, acidity, and lipophilicity. sigmaaldrich.com These modifications are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.commdpi.com Consequently, the synthesis of novel fluorine-containing building blocks is a major focus of modern chemical research. nih.govmdpi.comacs.org

5-Bromo-3-fluoropentan-2-one exists at the intersection of these two important areas of chemistry. It is not an alpha-halo ketone in the typical sense, as the fluorine atom is at the alpha-position (C3) while the bromine is at the gamma-position (C5). This specific arrangement of two different halogens and a ketone functional group provides distinct reactive sites within a single molecule, offering chemists precise control over synthetic strategies.

Significance of 5-Bromo-3-fluoropentan-2-one as a Key Synthetic Intermediate

The primary significance of 5-Bromo-3-fluoropentan-2-one lies in its utility as a precursor for constructing other valuable chemical entities. Its structure allows for selective reactions, making it an important component in multi-step syntheses.

Detailed research findings from patent literature demonstrate a clear synthetic application for this compound. One documented process involves the preparation of 5-Bromo-3-fluoropentan-2-one by reacting 2-acetyl-2-fluoro-4-butanolide with 48% hydrobromic acid. google.com In this reaction, the butanolide ring is opened and the hydroxyl group is substituted by bromine.

Following its synthesis, 5-Bromo-3-fluoropentan-2-one serves as a crucial intermediate in the production of 1-fluorocyclopropyl-methyl-ketone. google.com This subsequent transformation is achieved by treating 5-Bromo-3-fluoropentan-2-one with potassium fluoride (B91410) in diethylene glycol. google.com The reaction proceeds via an intramolecular cyclization, where the fluorine at C3 and the bromine at C5 facilitate the formation of the cyclopropyl (B3062369) ring. The resulting 1-fluorocyclopropyl-methyl-ketone is noted as a valuable intermediate for the synthesis of active compounds with fungicidal properties. google.com This highlights a direct application of 5-Bromo-3-fluoropentan-2-one in the development of agrochemicals.

Chemical Compound Data

Below is a table summarizing the key properties of the primary compound discussed in this article.

| Property | Value |

| IUPAC Name | 5-Bromo-3-fluoropentan-2-one |

| Molecular Formula | C₅H₈BrFO |

| Molecular Weight | 183.02 g/mol |

| Canonical SMILES | CC(=O)C(F)CCBr |

| InChI Key | IOOPLGTWWSKDDW-UHFFFAOYSA-N |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrFO/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOPLGTWWSKDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 5 Bromo 3 Fluoropentan 2 One

Strategies for Carbon-Halogen Bond Formation (Bromination)

The introduction of a bromine atom into the pentan-2-one framework is a critical step in the synthesis of the target compound. A common strategy involves the α-halogenation of a ketone, where one or more hydrogens on the carbon atom adjacent to the carbonyl group are substituted with a halogen. pressbooks.pub This reaction can be catalyzed by either acid or base, proceeding through different mechanisms. pressbooks.pub

In the context of preparing brominated ketones, various brominating agents are available, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and dimethyl dibromo hydantoin (B18101) (DBDMH). google.com The choice of reagent and reaction conditions can be influenced by the specific substrate and the desired regioselectivity. For instance, the Hunsdiecker–Borodin reaction represents a method for the decarboxylative bromination of the silver salt of a carboxylic acid, though this is a multi-step process. acs.org Another approach involves the reaction of an alcohol with hydrobromic acid. For example, 5-bromopentan-1-ol (B46803) can be synthesized from 1,5-pentanediol (B104693) using 40% hydrobromic acid. chemicalbook.com

Strategies for Carbon-Fluorine Bond Formation (Fluorination)

The formation of a carbon-fluorine bond is a pivotal transformation in the synthesis of 5-Bromo-3-fluoropentan-2-one. The high electronegativity of fluorine and the strength of the C-F bond often necessitate specific fluorinating agents and conditions. researchgate.net

One documented method for introducing fluorine involves the conversion of a chloro-substituted precursor. Specifically, 2-acetyl-2-fluoro-4-butanolide can be prepared from 2-acetyl-2-chloro-4-butanolide. google.com This fluorination can be achieved using reagents like potassium fluoride (B91410) in acetonitrile, potentially with a crown ether to enhance the fluoride ion's nucleophilicity. google.com Another approach utilizes a triethylamine-hydrogen fluoride addition product. google.com The selective introduction of fluorine is crucial as it significantly impacts the molecule's properties. researchgate.netresearchgate.net

Multi-Step Synthetic Routes to 5-Bromo-3-fluoropentan-2-one

The synthesis of 5-Bromo-3-fluoropentan-2-one is typically achieved through a multi-step process, combining halogenation and other functional group transformations.

Conversion from 2-Acetyl-2-fluoro-4-butanolide

A key documented pathway to 5-Bromo-3-fluoropentan-2-one starts from 2-acetyl-2-fluoro-4-butanolide. google.comgoogle.com This intermediate is treated with 48% hydrobromic acid. google.comgoogle.com The reaction involves heating the mixture, followed by an aqueous workup and extraction with an organic solvent like diethyl ether. google.comgoogle.com The organic phases are then washed, dried, and concentrated. google.comgoogle.com The final product is obtained by distillation under reduced pressure. google.comgoogle.com A reported yield for this conversion is 50% of the theoretical yield. google.com

Table 1: Synthesis of 5-Bromo-3-fluoropentan-2-one from 2-Acetyl-2-fluoro-4-butanolide

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

Sequential Halogenation and Functionalization Approaches

Alternative strategies can be envisioned that involve the sequential introduction of the halogen atoms and manipulation of functional groups. For example, one could start with a pentanone derivative and introduce the fluorine and bromine atoms in separate steps. The order of these steps would be critical to avoid unwanted side reactions.

The α-halogenation of ketones is a well-established reaction. pressbooks.pub An initial fluorination of a suitable pentanone precursor could be followed by bromination. Conversely, bromination could precede fluorination. The choice of strategy would depend on the reactivity of the intermediates and the selectivity of the halogenation reactions.

Optimization of Reaction Conditions and Stereochemical Control in Synthesis

The efficiency and selectivity of the synthesis of 5-Bromo-3-fluoropentan-2-one can be enhanced by optimizing reaction conditions. Factors such as temperature, reaction time, solvent, and the choice of reagents play a significant role. For instance, in the conversion of 2-acetyl-2-fluoro-4-butanolide, the reaction is carried out at 60°C for 3 hours to achieve a 50% yield. google.com

The presence of a stereocenter at the C3 position, which bears the fluorine atom, means that 5-Bromo-3-fluoropentan-2-one can exist as enantiomers. However, the provided synthesis documentation does not specify any measures for stereochemical control. google.comgoogle.com The starting material, 2-acetyl-2-fluoro-4-butanolide, is chiral, and if a specific enantiomer were used, it could potentially lead to an enantiomerically enriched product. The development of stereoselective synthetic routes would be a valuable extension of the existing methodologies, potentially employing chiral catalysts or auxiliaries to control the formation of the C-F bond.

Reactivity and Transformations of 5 Bromo 3 Fluoropentan 2 One

Role as an Electrophilic Building Block and Versatile Small Molecule Scaffold

5-Bromo-3-fluoropentan-2-one serves as a versatile electrophilic building block in organic synthesis. The term "building block" refers to its utility as a foundational unit that can be incorporated into larger, more complex molecules. Its versatility stems from the presence of multiple electrophilic centers: the carbon atom bonded to the bromine and the carbonyl carbon of the ketone. This dual reactivity allows for sequential or selective reactions, providing a strategic advantage in multistep syntheses.

Halogenated organic compounds are frequently employed as scaffolds in the development of pharmaceuticals and agrochemicals. ossila.com The presence of both bromine and fluorine in the pentanone framework allows for the introduction of a five-carbon, fluorinated fragment into various molecular targets. The bromine atom acts as a reactive handle for nucleophilic substitution and coupling reactions, while the fluorine atom imparts specific electronic properties to the final product.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The primary site for nucleophilic substitution on 5-bromo-3-fluoropentan-2-one is the carbon atom attached to the bromine. The carbon-bromine bond is significantly more reactive towards nucleophiles than the carbon-fluorine bond, as bromide is a much better leaving group than fluoride (B91410). This difference in reactivity allows for selective displacement of the bromine atom without disturbing the fluorine substituent.

A notable transformation of 5-bromo-3-fluoropentan-2-one is its conversion into fluorinated cyclopropane (B1198618) derivatives through intramolecular cyclization. google.comgoogle.com This reaction provides an efficient pathway to valuable fluorinated ring systems. In a documented procedure, treating 5-bromo-3-fluoropentan-2-one with a base like potassium fluoride in a high-boiling solvent such as diethylene glycol induces an intramolecular reaction. google.comgoogle.com

The mechanism proceeds via the deprotonation of the carbon atom alpha to the ketone (C3), which is made more acidic by the electron-withdrawing effects of both the adjacent ketone and the fluorine atom. The resulting carbanion (enolate) then acts as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular S_N2 reaction to form a three-membered ring. This process yields 1-fluorocyclopropyl-methyl-ketone, a valuable synthetic intermediate. google.comgoogle.com

| Reactant | Reagent | Solvent | Temperature | Pressure | Product | Yield |

|---|---|---|---|---|---|---|

| 5-Bromo-3-fluoropentan-2-one | Potassium Fluoride (KF) | Diethylene Glycol | 110 °C | 90 mbar | 1-Fluorocyclopropyl-methyl-ketone | 40% |

5-Bromo-3-fluoropentan-2-one possesses a chiral center at the C3 position, the carbon atom bonded to the fluorine. The presence of this stereocenter has important implications for the stereochemical outcome of its reactions. When a new stereocenter is created during a transformation, the products can be formed as a mixture of diastereomers.

For instance, in the intramolecular cyclization to form 1-fluorocyclopropyl-methyl-ketone, a second stereocenter is generated at the C1 position of the cyclopropane ring. The spatial arrangement of the existing stereocenter at the former C3 position can influence the stereochemistry of the newly formed center, potentially leading to a preference for one diastereomer over the other. Similarly, nucleophilic addition to the carbonyl group would generate a new stereocenter at C2, resulting in diastereomeric alcohol products. The control of this stereoselectivity is a key challenge and opportunity in the synthetic application of this chiral building block.

Reactions at the Ketone Functionality

The ketone group in 5-bromo-3-fluoropentan-2-one is a classic electrophilic site and also influences the acidity of adjacent protons. cuny.edu

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride). These reactions would yield tertiary or secondary alcohols, respectively, creating a new stereocenter at the C2 position.

Enolate Formation: The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form an enolate intermediate. The proton at C3 is particularly acidic due to the additional electron-withdrawing effect of the fluorine atom. As seen in the cyclization reaction, this enolate is a key reactive intermediate, capable of reacting with various electrophiles. google.comgoogle.com The controlled formation of the enolate allows for a range of alpha-functionalization reactions.

Reactivity Profile of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally unreactive towards nucleophilic substitution, especially on an aliphatic carbon chain. In the reactions involving 5-bromo-3-fluoropentan-2-one, the fluorine atom is typically a spectator, remaining intact while reactions occur at the C-Br bond or the ketone. google.comgoogle.com

The primary role of the fluorine atom is to modulate the electronic properties of the molecule. Its strong electron-withdrawing nature increases the acidity of the C3 proton and influences the reactivity of the nearby ketone. Furthermore, the incorporation of fluorine into organic molecules is of high interest in medicinal and materials chemistry, as it can enhance properties such as metabolic stability and binding affinity. core.ac.uk Therefore, the stability of the C-F bond during synthesis is a crucial feature of 5-bromo-3-fluoropentan-2-one, ensuring that the fluorine atom is carried through to the final product.

Applications of 5 Bromo 3 Fluoropentan 2 One in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Cyclopropyl (B3062369) Ketones

One of the most well-documented applications of 5-bromo-3-fluoropentan-2-one is its role as a key intermediate in the synthesis of 1-fluorocyclopropyl-methyl-ketone. organic-chemistry.orgbeilstein-journals.org This transformation is significant as fluorinated cyclopropyl groups are privileged motifs in a variety of biologically active molecules. The synthesis involves an intramolecular cyclization reaction, where the bromine and fluorine atoms on the pentanone backbone facilitate the formation of the three-membered ring.

The process, as detailed in patent literature, involves the treatment of 5-bromo-3-fluoropentan-2-one with a suitable base, such as potassium fluoride (B91410), in a high-boiling solvent like diethylene glycol. organic-chemistry.orgbeilstein-journals.org The reaction is typically carried out at elevated temperatures and reduced pressure, allowing for the continuous distillation of the volatile product, 1-fluorocyclopropyl-methyl-ketone. organic-chemistry.org This method provides a direct route to a valuable fluorinated ketone.

| Reactant | Reagents | Solvent | Temperature (°C) | Pressure (mbar) | Product | Yield (%) |

| 5-Bromo-3-fluoropentan-2-one | Potassium fluoride | Diethylene glycol | 110 | 90 | 1-Fluorocyclopropyl-methyl-ketone | 40 |

| Table 1: Synthesis of 1-Fluorocyclopropyl-methyl-ketone from 5-Bromo-3-fluoropentan-2-one. organic-chemistry.org |

Utility in the Construction of Complex Molecular Architectures

While the synthesis of fluorinated cyclopropyl ketones is a specific and important application, the inherent reactivity of 5-bromo-3-fluoropentan-2-one suggests its broader utility in the construction of more complex molecular architectures. The presence of three distinct functional handles—a ketone, a fluorine atom at the α-position, and a terminal bromine atom—provides a platform for a variety of synthetic transformations.

The ketone functionality can undergo a wide range of reactions, including nucleophilic additions, reductions, and condensations. The α-fluoro group can influence the reactivity of the adjacent carbonyl group and can also be a site for further functionalization or a key element in the final target molecule's properties. beilstein-journals.org The terminal bromine atom is a versatile leaving group, amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Although specific examples of using 5-bromo-3-fluoropentan-2-one in the total synthesis of complex natural products or other intricate molecular scaffolds are not extensively documented in peer-reviewed literature, its potential is evident. The combination of functionalities allows for sequential or one-pot reactions to build molecular complexity rapidly. For instance, the bromine atom could be displaced to introduce a side chain, followed by modification of the ketone to construct a heterocyclic ring, with the fluorine atom modulating the properties of the final molecule.

Potential as a Building Block for Organofluorine Compounds with Specific Structural Features

The structure of 5-bromo-3-fluoropentan-2-one makes it an intriguing starting material for the synthesis of organofluorine compounds with specific and desirable structural features. The linear five-carbon chain with differentiated functionalities at positions 2, 3, and 5 allows for the regioselective introduction of various groups, leading to a diverse range of fluorinated products.

The "skipped" arrangement of the fluorine and bromine atoms (1,3-relationship) is of particular interest. This motif can be exploited to generate molecules with specific conformational preferences or to direct the formation of particular ring systems. For example, intramolecular reactions between a nucleophile introduced at the position of the bromine atom and the electrophilic carbonyl carbon could lead to the formation of five- or six-membered fluorinated carbocycles or heterocycles.

Furthermore, the compound serves as a precursor to other valuable fluorinated building blocks. As discussed, it is a direct precursor to 1-fluorocyclopropyl-methyl-ketone, which itself can be used in further synthetic elaborations. organic-chemistry.orgbeilstein-journals.org The reactivity of the α-fluoroketone moiety can be harnessed in various synthetic strategies, including aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions, to generate a variety of fluorine-containing molecules. The development of new synthetic methodologies will likely expand the utility of 5-bromo-3-fluoropentan-2-one as a versatile platform for accessing novel organofluorine compounds.

Spectroscopic Characterization and Structural Analysis of 5 Bromo 3 Fluoropentan 2 One

Elucidation of Molecular Structure and Connectivity

The molecular structure of 5-Bromo-3-fluoropentan-2-one consists of a five-carbon pentan-2-one backbone. A bromine atom is attached to the terminal carbon (C5), and a fluorine atom is substituted at the α-position to the carbonyl group (C3). The IUPAC name for this compound is 5-bromo-3-fluoro-2-pentanone. sigmaaldrich.com The connectivity of the atoms can be unambiguously represented by its structural formula.

Predicted Spectroscopic Data

Due to the scarcity of direct experimental data for 5-Bromo-3-fluoropentan-2-one, the following spectroscopic characteristics are predicted based on established principles and data from analogous compounds.

NMR spectroscopy is a powerful tool for elucidating the carbon framework and the electronic environment of the nuclei. For 5-Bromo-3-fluoropentan-2-one, ¹H, ¹³C, and ¹⁹F NMR would provide key insights.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton at C3, and the two methylene (B1212753) groups at C4 and C5. The chemical shifts and coupling patterns will be influenced by the adjacent electronegative atoms (F, Br, and O).

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pentanone chain. The chemical shifts will be indicative of the carbon type (methyl, methylene, methine, carbonyl) and the proximity to the halogen atoms.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom at C3, which would be split by the neighboring protons.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (C1-H₃) | ~2.2 | d | J(H-F) ≈ 2-5 |

| ¹H (C3-H) | ~4.8-5.2 | ddd | J(H-F) ≈ 45-50, J(H-H) ≈ 3-8 |

| ¹H (C4-H₂) | ~2.3-2.7 | m | - |

| ¹H (C5-H₂) | ~3.5-3.8 | t | J(H-H) ≈ 6-7 |

| ¹³C (C1) | ~25-30 | q | - |

| ¹³C (C2) | ~200-205 | d | J(C-F) ≈ 15-25 |

| ¹³C (C3) | ~85-95 | d | J(C-F) ≈ 170-190 |

| ¹³C (C4) | ~30-35 | t | J(C-F) ≈ 20-30 |

| ¹³C (C5) | ~25-30 | t | - |

| ¹⁹F (C3-F) | ~ -190 to -210 | m | - |

The IR spectrum of 5-Bromo-3-fluoropentan-2-one would be characterized by the absorption bands of its functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1720-1740 | Strong |

| C-F Stretch | 1000-1100 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C-H Bend | 1350-1470 | Medium |

In mass spectrometry with electron ionization (EI), the molecule will be ionized and fragmented. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in an almost 1:1 ratio, will result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments. chemguide.co.uk

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): A pair of peaks at m/z 182 and 184, corresponding to [C₅H₈⁷⁹BrFO]⁺ and [C₅H₈⁸¹BrFO]⁺, respectively.

Alpha-Cleavage: Loss of the methyl group (•CH₃) or the bromoethyl group (•CH₂CH₂Br).

McLafferty Rearrangement: Not expected as it requires a γ-hydrogen, which is absent in this structure.

Loss of Halogens: Fragmentation involving the loss of Br•, F•, or HF.

| m/z | Predicted Fragment Ion |

| 182/184 | [C₅H₈BrFO]⁺ (Molecular Ion) |

| 167/169 | [C₄H₅BrFO]⁺ (Loss of •CH₃) |

| 103 | [C₅H₈FO]⁺ (Loss of •Br) |

| 75 | [C₂H₄FO]⁺ (Cleavage at C3-C4 bond) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Conformational Analysis and Stereochemical Assignment

The stereochemistry of 5-Bromo-3-fluoropentan-2-one is centered around the chiral carbon at C3. The presence of a fluorine atom at the α-position to a carbonyl group introduces interesting conformational preferences due to stereoelectronic effects.

The conformational landscape of α-haloketones is influenced by a balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. acs.org For α-fluoroketones, studies on related compounds like α-fluoroacetophenone have shown that the conformational energy profile is significantly different from that of chloro- and bromo-derivatives. beilstein-journals.org

Conformational Preferences:

Research on α-halopropiophenones indicates that hyperconjugative interactions, particularly the donation of electron density from the oxygen lone pair to adjacent C-C bonds, play a crucial role in determining conformational stability. acs.org However, in the case of fluoro-derivatives, steric and electrostatic interactions also become significant. acs.org

Computational studies on α-halogenated acetophenones have revealed that in the gas phase, α-fluoroacetophenone prefers a conformation with an O=C-C-F dihedral angle of around 140°, whereas the chloro- and bromo-analogues favor a smaller angle of about 110°. beilstein-journals.org In polar solvents, a cis-conformation with a 0° dihedral angle can be favored for α-fluoroacetophenone. beilstein-journals.org This preference for specific conformations can influence the molecule's reactivity. beilstein-journals.org

Stereochemical Assignment:

Since 5-Bromo-3-fluoropentan-2-one has one stereocenter at C3, it can exist as a pair of enantiomers: (R)-5-Bromo-3-fluoropentan-2-one and (S)-5-Bromo-3-fluoropentan-2-one. The synthesis of this compound without a chiral influence would result in a racemic mixture. The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog priority rules.

The determination of the absolute configuration would require either enantioselective synthesis or separation of the enantiomers followed by analysis using techniques such as X-ray crystallography of a suitable derivative or vibrational circular dichroism (VCD).

Computational and Theoretical Investigations of 5 Bromo 3 Fluoropentan 2 One

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 5-bromo-3-fluoropentan-2-one are significantly influenced by the presence of three distinct functional groups: a ketone, a bromine atom at the α-position to a methyl group (or more accurately, at the 5-position of the pentan-2-one skeleton), and a fluorine atom at the 3-position.

The ketone group features a polarized carbon-oxygen double bond, with the oxygen atom being more electronegative, thus drawing electron density and rendering the carbonyl carbon electrophilic. The bromine atom, being a large and polarizable halogen, influences the molecule's reactivity, particularly at the C5 position. The C-Br bond is a potential site for nucleophilic substitution. The fluorine atom at the C3 position, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can modulate the reactivity of the entire molecule, including the electrophilicity of the carbonyl carbon and the stability of any nearby carbocationic intermediates.

Conformational analysis of similar α-haloketones, such as 2-halocyclohexanones, reveals that the conformational preferences are a delicate balance of steric and electronic effects. researchgate.netrsc.org For 5-bromo-3-fluoropentan-2-one, rotations around the C2-C3, C3-C4, and C4-C5 bonds would lead to various conformers. The relative energies of these conformers would be determined by gauche interactions, dipole-dipole interactions between the C=O, C-F, and C-Br bonds, and potential intramolecular hydrogen bonding if applicable in certain environments. Computational studies on α-fluoroacetophenone have shown that the dihedral angle between the carbonyl group and the halogen is a critical factor in determining conformational stability and reactivity. sciforum.net

Table 1: Illustrative Calculated Electronic Properties of 5-Bromo-3-fluoropentan-2-one

| Property | Value | Method/Basis Set (Hypothetical) |

| Dipole Moment (Debye) | 2.5 - 3.5 | DFT/B3LYP/6-311+G(d,p) |

| Mulliken Charge on C2 (Carbonyl) | +0.4 to +0.6 | DFT/B3LYP/6-311+G(d,p) |

| Mulliken Charge on C3 | +0.1 to +0.3 | DFT/B3LYP/6-311+G(d,p) |

| Mulliken Charge on C5 | +0.05 to +0.15 | DFT/B3LYP/6-311+G(d,p) |

| C=O Bond Length (Å) | ~1.21 | DFT/B3LYP/6-311+G(d,p) |

| C-F Bond Length (Å) | ~1.39 | DFT/B3LYP/6-311+G(d,p) |

| C-Br Bond Length (Å) | ~1.94 | DFT/B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and based on typical ranges found for similar halogenated ketones in computational studies. They are intended to provide a qualitative understanding.

Reaction Mechanism Studies of Key Transformations

The structure of 5-bromo-3-fluoropentan-2-one suggests two primary sites for nucleophilic attack: the electrophilic carbonyl carbon (C2) and the carbon bearing the bromine atom (C5).

Nucleophilic Addition to the Carbonyl Group: The reaction at the carbonyl carbon is a classic nucleophilic addition. A nucleophile would attack the partially positive C2 carbon, leading to the formation of a tetrahedral intermediate where the carbon atom is rehybridized from sp² to sp³. researchgate.net The stereochemical outcome of this addition would depend on the facial selectivity of the attack (from the Re or Si face of the carbonyl). Given the chiral center at C3 (if the molecule is considered as a racemate), the two faces of the carbonyl group are diastereotopic. Attack from either face would lead to the formation of diastereomeric products. core.ac.uk The presence of the fluorine at C3 could influence this selectivity through steric hindrance or electronic interactions with the incoming nucleophile.

Nucleophilic Substitution at the C5 Position: The C-Br bond at the 5-position is susceptible to nucleophilic substitution. Due to the presence of the adjacent ketone, this position is electronically activated. α-Haloketones are known to be highly reactive towards SN2 reactions. The mechanism would likely proceed via a backside attack by the nucleophile on the C5 carbon, leading to the displacement of the bromide ion in a concerted step. chemscene.com This would result in an inversion of configuration at the C5 position if it were a stereocenter. The rate of this SN2 reaction would be influenced by the nature of the nucleophile, the solvent, and any steric hindrance around the reaction center.

Energetic Profiles and Transition State Analysis for Nucleophilic Substitution

The nucleophilic substitution at the C5 position is expected to follow an SN2 mechanism. The potential energy surface for such a reaction typically features the formation of a pre-reaction complex, a transition state, and a post-reaction complex. stanford.edu

The transition state for the SN2 reaction at C5 would involve the partial formation of the new bond with the incoming nucleophile and the partial breaking of the C-Br bond. The geometry at the C5 carbon would be trigonal bipyramidal. The energy of this transition state determines the activation energy of the reaction. For α-haloketones, the carbonyl group can stabilize the transition state through orbital overlap, thus lowering the activation energy compared to a similar alkyl halide. acs.org

Computational studies on simpler SN2 reactions, such as the reaction of a halide ion with methyl chloride, provide a fundamental understanding of the energetic profile. sciforum.net The presence of the fluorine atom at the C3 position in 5-bromo-3-fluoropentan-2-one could influence the stability of the transition state through long-range electronic effects, potentially altering the activation barrier.

Table 2: Illustrative Energetic Profile for the SN2 Reaction of 5-Bromo-3-fluoropentan-2-one with a Generic Nucleophile (Nu⁻)

| Parameter | Energy (kcal/mol) | Description |

| ΔE‡ (Activation Energy) | 15 - 25 | Energy barrier to reach the transition state. |

| ΔErxn (Reaction Energy) | -10 to -30 (for a strong nucleophile) | Overall energy change from reactants to products. |

| Transition State Geometry | Trigonal bipyramidal at C5 | The carbon atom is simultaneously bonded to the incoming nucleophile and the leaving bromide ion. |

Note: These values are hypothetical and serve as a general illustration of an SN2 energy profile for an activated substrate. Actual values would depend on the specific nucleophile, solvent, and level of computational theory.

Future Perspectives and Research Challenges for 5 Bromo 3 Fluoropentan 2 One

Development of Novel and Sustainable Synthetic Pathways

The synthesis of α-haloketones, including 5-Bromo-3-fluoropentan-2-one, has traditionally relied on methods that are effective but often face challenges regarding sustainability and safety. mdpi.comnih.gov A documented pathway to 5-Bromo-3-fluoropentan-2-one involves the reaction of 2-acetyl-2-fluoro-4-butanolide with hydrobromic acid. google.com However, the future of its synthesis, and that of related α-haloketones, lies in the development of greener, more efficient, and scalable protocols. mdpi.comnih.gov

A significant research challenge is the selective introduction of two different halogens at specific positions. For instance, the synthesis of distal fluorinated ketones remains a considerable challenge compared to their α-fluorinated counterparts. sioc-journal.cn Current research highlights several promising avenues:

Continuous Flow Systems: For the synthesis of α-haloketone intermediates, continuous flow systems offer a safer and more sustainable alternative to traditional batch processes, especially when using hazardous reagents like diazomethane (B1218177). acs.orgacs.org This approach can improve safety, reduce waste, and allow for industrial-scale production. acs.org

Photocatalytic C–H Fluorination: Recent advances in photochemistry enable the direct fluorination of aliphatic C–H bonds. nih.govrsc.org Using a ketone group to direct the reaction, it's possible to achieve selective β- or γ-fluorination under mild, visible-light-sensitized conditions. nih.govrsc.org This strategy could be adapted for the synthesis of compounds like 5-Bromo-3-fluoropentan-2-one, offering a novel route that builds the carbon skeleton first and introduces the fluorine atom later.

Ring-Opening Fluorination: The ring-opening of cyclic precursors, such as tertiary cycloalkanols, provides a strategic pathway to distal fluorinated ketones. sioc-journal.cnsioc-journal.cn This method circumvents challenges associated with linear substrate control and could be a viable, albeit complex, strategy for constructing the fluorinated pentanone backbone.

Greener Halogenation Protocols: Efforts are focused on replacing traditional halogenating agents like elemental bromine with greener alternatives and developing catalytic processes for direct halogenation of ketones. mdpi.com

Table 1: Comparison of Emerging Synthetic Pathways for Halogenated and Fluorinated Ketones

| Synthetic Method | Description | Advantages | Challenges & Research Focus |

|---|---|---|---|

| Continuous Flow Synthesis | Utilizes microchannel reactors for continuous production, often with in-situ generation of reagents like diazomethane for subsequent reaction with acyl halides. acs.orgacs.org | Enhanced safety, scalability, reduced waste, high efficiency. acs.org | High initial setup cost, requires specialized equipment. Future work focuses on expanding the scope to more complex haloketones. |

| Photocatalytic C–H Fluorination | Employs a photocatalyst and a fluorine source (e.g., Selectfluor) under visible light to selectively functionalize a C–H bond directed by a ketone. nih.govrsc.org | High selectivity for distal positions, mild reaction conditions, tolerance of complex structures. nih.gov | Substrate scope can be limited by molecular geometry; scaling up photochemical reactions can be challenging. |

| Ring-Opening Fluorination | Involves the oxidative ring-opening of cyclobutanol (B46151) precursors, catalyzed by transition metals, to generate γ-fluorinated ketones. sioc-journal.cnsioc-journal.cn | Access to distal fluorination patterns that are difficult to obtain through linear synthesis. sioc-journal.cn | Precursor synthesis can be multi-step; control of regioselectivity in unsymmetrical systems is a key research area. |

| Sustainable Direct Halogenation | Focuses on using less hazardous halogenating agents (e.g., N-halosuccinimides) and developing catalytic systems to replace stoichiometric acid/base promoters. mdpi.comnih.gov | Improved environmental profile, atom economy, and safety compared to traditional methods using Br₂ or Cl₂. mdpi.com | Achieving high selectivity in poly-functionalized molecules remains a challenge; catalyst development is ongoing. |

Exploration of Diverse Chemical Transformations and Derivatizations

The synthetic value of α-haloketones is derived from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This structure makes 5-Bromo-3-fluoropentan-2-one a highly reactive and versatile building block for constructing more complex molecules. mdpi.comnih.gov The fluorine atom at the β-position further modulates the compound's electronic properties and reactivity.

Future research will likely focus on leveraging this unique reactivity for diverse chemical transformations:

Heterocycle Synthesis: α-Haloketones are key precursors for a wide variety of N, S, and O-heterocycles. mdpi.comnih.govnih.gov For example, they are widely used in the synthesis of oxazole (B20620) derivatives, which have applications in medicinal chemistry and materials science. researchgate.net Exploring the reaction of 5-Bromo-3-fluoropentan-2-one with various nucleophilic partners could yield novel fluorinated heterocyclic scaffolds.

Nucleophilic Substitution Reactions: The carbon-bromine bond is susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups. An example is the reaction of α-haloketones with thioacids to cleanly produce thioester derivatives in high yields under mild, aqueous conditions. tandfonline.com

Derivatization for Analytical Purposes: The ketone functionality can be used for derivatization. For instance, fluorinated ketone derivatives of fatty acids exhibit excellent chromatographic properties and can be used for sensitive detection in mass spectrometry. nih.govresearchgate.net This suggests potential applications for 5-Bromo-3-fluoropentan-2-one or its derivatives as reagents in analytical chemistry.

Table 2: Representative Chemical Transformations of α-Haloketones

| Reaction Type | Reacting Partner | Product Class | Significance |

|---|---|---|---|

| Hantzsch Thiazole (B1198619) Synthesis | Thioamides | Thiazoles | A classic and reliable method for constructing the thiazole ring, a common motif in pharmaceuticals. mdpi.com |

| Feist-Benary Furan (B31954) Synthesis | β-dicarbonyl compounds | Furans | Provides access to substituted furan rings, which are important structural units in many natural products and biologically active compounds. nih.gov |

| Reaction with Thioacids | Thioacids (RCOSH) | Thioesters | An environmentally friendly synthesis that proceeds smoothly in water, yielding valuable thioester compounds. tandfonline.com |

| Silver-Mediated Cyclization | Amides/Ureas | Oxazoles | A one-step method to synthesize oxazole derivatives, which are crucial heterocycles in medicinal and materials chemistry. researchgate.net |

Expanding the Scope of Synthetic Applications in Emerging Chemical Fields

The unique combination of a bromo, fluoro, and keto group in one molecule makes 5-Bromo-3-fluoropentan-2-one a potentially valuable intermediate for applications in several emerging fields. The incorporation of fluorine is a widely used strategy in medicinal chemistry to modify the metabolic stability, lipophilicity, and binding affinity of drug candidates. core.ac.uk

Key areas for future applications include:

Medicinal Chemistry: α-Haloketones are established intermediates in the synthesis of blockbuster drugs. mdpi.comnih.govacs.org For example, α-haloketone intermediates are crucial for producing anti-HIV drugs like Atazanavir and the antihypertensive drug Nebivolol. acs.org The fluorinated backbone of 5-Bromo-3-fluoropentan-2-one could be exploited to create novel analogs of existing drugs or as a starting point for fragment-based drug discovery programs targeting new biological pathways. ontosight.airesearchgate.net

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals. ontosight.aigoogle.com The reactivity of 5-Bromo-3-fluoropentan-2-one allows it to serve as a building block for new pesticides, herbicides, or fungicides, where the fluorine atom can enhance biological activity and stability. ontosight.ai

Materials Science: The reactivity of α-haloketones can be harnessed to synthesize new polymers or functional materials. researchgate.netontosight.ai For example, fluorinated pyridine-triazole derivatives derived from related building blocks are used to create photoluminescent materials. ossila.com The unique structure of 5-Bromo-3-fluoropentan-2-one could be integrated into materials to impart specific properties like chemical resistance or optical activity. ontosight.ai

Table 3: Potential Applications of Halogenated and Fluorinated Ketones in Emerging Fields

| Field | Application Area | Role of Halogenated/Fluorinated Ketone | Example Compound Class/Target |

|---|---|---|---|

| Medicinal Chemistry | Antiviral Drug Synthesis | Key intermediate for constructing complex scaffolds. acs.org | Anti-HIV protease inhibitors (e.g., Atazanavir), Hepatitis treatments. acs.orggoogle.com |

| Medicinal Chemistry | Cardiovascular Drug Synthesis | Serves as a crucial building block for active pharmaceutical ingredients. acs.org | β1-adrenergic receptor antagonists (e.g., Nebivolol). acs.org |

| Agrochemicals | Pesticide/Fungicide Development | Precursor for novel agrochemicals with potentially enhanced efficacy and stability. ontosight.ai | Fluorinated heterocyclic pesticides. google.com |

| Materials Science | Photoluminescent Materials | Building block for ligands that coordinate with metals to form luminescent complexes. ossila.com | Rhenium-coordinated pyridine-triazole derivatives. ossila.com |

| Materials Science | Advanced Polymers | Monomer or functionalization agent to impart properties like chemical resistance and thermal stability. ontosight.ai | Specialty fluoropolymers. soton.ac.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.